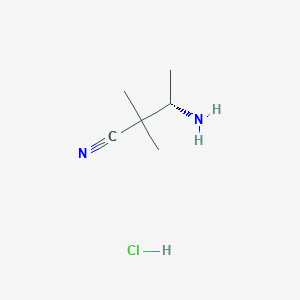
(3S)-3-amino-2,2-dimethylbutanenitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-amino-2,2-dimethylbutanenitrile hydrochloride is a chemical compound with a specific stereochemistry, characterized by the presence of an amino group, a nitrile group, and a hydrochloride salt. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-2,2-dimethylbutanenitrile hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,2-dimethylbutanenitrile.
Amination: The precursor undergoes an amination reaction to introduce the amino group at the 3-position. This can be achieved using reagents like ammonia or amines under specific conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-amino-2,2-dimethylbutanenitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or nitriles.
Aplicaciones Científicas De Investigación
(3S)-3-amino-2,2-dimethylbutanenitrile hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of (3S)-3-amino-2,2-dimethylbutanenitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate biochemical pathways and enzyme activities, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-amino-2,2-dimethylbutanenitrile: The free base form without the hydrochloride salt.
(3R)-3-amino-2,2-dimethylbutanenitrile hydrochloride: The enantiomer with different stereochemistry.
2,2-dimethylbutanenitrile: The precursor without the amino group.
Uniqueness
(3S)-3-amino-2,2-dimethylbutanenitrile hydrochloride is unique due to its specific stereochemistry and the presence of both amino and nitrile functional groups. This combination imparts distinct reactivity and biological activity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
1350712-71-8 |
|---|---|
Fórmula molecular |
C6H13ClN2 |
Peso molecular |
148.63 g/mol |
Nombre IUPAC |
(3S)-3-amino-2,2-dimethylbutanenitrile;hydrochloride |
InChI |
InChI=1S/C6H12N2.ClH/c1-5(8)6(2,3)4-7;/h5H,8H2,1-3H3;1H/t5-;/m0./s1 |
Clave InChI |
IOVKPRFAKZWQMU-JEDNCBNOSA-N |
SMILES isomérico |
C[C@@H](C(C)(C)C#N)N.Cl |
SMILES canónico |
CC(C(C)(C)C#N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


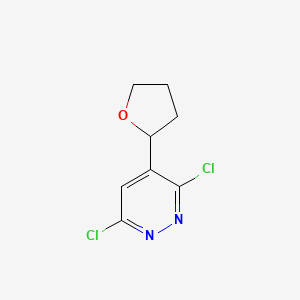

![rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylicacid](/img/structure/B15315070.png)

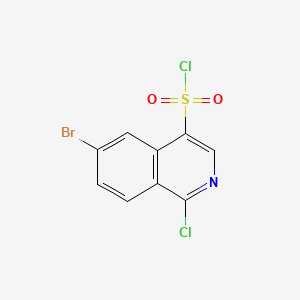

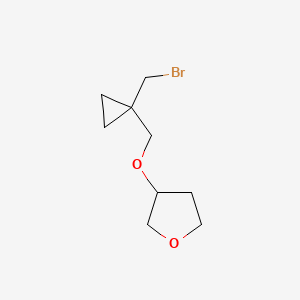


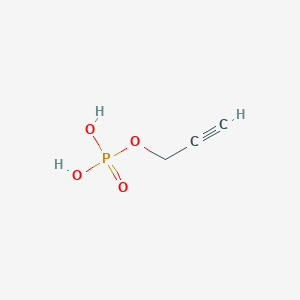

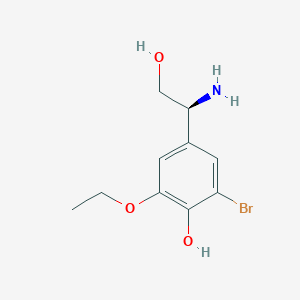
aminehydrochloride](/img/structure/B15315140.png)
![(|AR,|AR)-|A-(2,3-Dihydro-1,4-benzodioxin-6-yl)-|A-[(2-hydroxy-1-phenylethyl)amino]-1-pyrrolidinepropanol](/img/structure/B15315150.png)
